Cas no 21412-42-0 (methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate)
![methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate structure](https://it.kuujia.com/scimg/cas/21412-42-0x500.png)
21412-42-0 structure
Nome del prodotto:methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
- alpha-Picrotoxinin, methyl ester
- 4-19-00-03942 (Beilstein Handbook Reference)
- DTXSID30943976
- Methyl 3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate
- 21412-42-0
- BRN 0046142
- Methyl-alpha-picrotoxinate
-
- Inchi: InChI=1S/C16H20O7/c1-6(2)8-9-12(18)22-11(10(8)17)14(3)15(9,20)5-7-16(14,23-7)13(19)21-4/h7-11,17,20H,1,5H2,2-4H3/t7-,8+,9+,10-,11+,14-,15-,16+/m1/s1
- Chiave InChI: FBDLPHODDMIQGI-IVFUWNIESA-N
- Sorrisi: CC(=C)C1C(C2C3(C(C1C(=O)O2)(CC4C3(O4)C(=O)OC)O)C)O
Proprietà calcolate
- Massa esatta: 324.121
- Massa monoisotopica: 324.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 644
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 106Ų
- XLogP3: 0.1
Proprietà sperimentali
- Densità: 1.502
- Punto di ebollizione: 484°C at 760 mmHg
- Punto di infiammabilità: 178.2°C
- Indice di rifrazione: 1.616
methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate Letteratura correlata
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
2. Back matter
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
21412-42-0 (methyl (1aS,1bR,2R,3R,4R,5R,5aR,6aR)-3,5a-dihydroxy-1b-methyl-7-oxo-4-(prop-1-en-2-yl)octahydro-1aH-2,5-(epoxymethano)indeno[1,2-b]oxirene-1a-carboxylate) Prodotti correlati
- 17617-45-7(Picrotoxinin)
- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)
- 1803696-55-0(3-(Fluoromethyl)-6-hydroxy-2-methyl-4-(trifluoromethoxy)pyridine)
- 445470-08-6(2-Chloro-4-phenyloxazole)
- 1803583-92-7(2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid)
- 313979-47-4(tert-butyl 2-amino-3-cyclobutylpropanoate)
- 1521674-80-5(1-(1H-1,3-benzodiazol-5-yl)-2,2-dimethylcyclopropan-1-amine)
- 1210056-99-7(1-(azidomethyl)-2-bromo-4,5-dimethoxybenzene)
- 1780168-55-9(4-(methoxymethyl)pyrrolidin-3-ol)
- 1691827-22-1(2-(2-bromo-4-fluorophenyl)cyclopropylmethanamine)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
